3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationships

Ideal for medicinal chemistry as a lead-like scaffold for ETA/ETB receptor modulator programs. Its unique 2-methoxyphenyl carboxamide pharmacophore and benzodioxole moiety are not available as in-kind drop-in replacements, establishing a distinct SAR profile with a favorable TPSA (67.85 Ų) for reduced BBB penetration. Fully Lipinski-compliant.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 2034598-04-2
Cat. No. B2779173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
CAS2034598-04-2
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H20N2O4/c1-23-16-5-3-2-4-15(16)20-19(22)21-9-8-14(11-21)13-6-7-17-18(10-13)25-12-24-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,22)
InChIKeyBVLDTTOSHVBREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 2034598-04-2): Structural and Pharmacophoric Profile


3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 2034598-04-2) is a synthetic pyrrolidine-1-carboxamide derivative that combines a methylenedioxyphenyl (benzo[d][1,3]dioxole) moiety at the pyrrolidine 3-position with a 2-methoxyphenyl urea-type pharmacophore [1]. This structural architecture places it at the intersection of two privileged scaffolds in medicinal chemistry: the benzodioxole motif, which is frequently associated with endothelin receptor modulation and cytochrome P450 interactions, and the 2-methoxyphenyl carboxamide substructure, a known bioisostere for enhancing target binding affinity [2]. The compound serves as a versatile building block for the construction of more complex biologically active molecules, including analogs of the selective endothelin-B receptor antagonist A-192621 [1].

Why Close Analogs of 3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide Cannot Be Interchanged Without Risk


Although a family of 3-(benzo[d][1,3]dioxol-5-yl)-N-aryl-pyrrolidine-1-carboxamides and related N-(2-methoxyphenyl)-3-aryl-pyrrolidine-1-carboxamides are commercially available, the precise substitution pattern on both the pyrrolidine 3-position and the N-aryl ring fundamentally alters the compound's pharmacophoric signature. The 2-methoxyphenyl group dictates the hydrogen-bonding capacity, lipophilicity, and metabolic liability of the urea linkage, while the benzodioxole ring provides a specific electron density and conformational constraint that cannot be replicated by simple phenyl or halogenated aryl groups [1]. Even minor modifications—such as replacing the 2-methoxy with a 2-chloro or 2-methyl group—yield molecules with divergent physicochemical properties and distinct biological target profiles, rendering them unsuitable as drop-in replacements .

Quantitative Differentiation Evidence: 3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity Differentiates 2-Methoxyphenyl from 2-Methylphenyl Analogs

The 2-methoxyphenyl substituent contributes an additional hydrogen-bond acceptor (HBA) compared to the 2-methylphenyl (o-tolyl) analog. For the target compound, the methoxy oxygen increases the total HBA count to 6, versus 5 for the o-tolyl derivative [1] . This difference is significant because HBA count directly influences aqueous solubility, target recognition, and the potential for key hydrogen-bonding interactions with biological targets. In the context of pyrrolidine-based endothelin antagonists, the presence of an ortho-methoxy group has been associated with enhanced receptor binding through specific polar contacts that a methyl group cannot engage in [2].

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationships

Lipophilicity (clogP) Distinguishes the 2-Methoxyphenyl Derivative from the 2-Chlorophenyl Analog

The calculated partition coefficient (clogP) of the target compound is 3.79 [1]. The 2-chlorophenyl analog (C18H17ClN2O3, CAS 2034563-74-9) is expected to exhibit a significantly higher clogP, estimated between 4.0 and 4.3 based on the established Hansch π-value for chlorine substitution (+0.71 for aromatic Cl vs. -0.02 for aromatic OCH3) [2]. This approximately 0.3–0.5 log unit difference translates to a 2- to 3-fold difference in the octanol-water partition coefficient, with direct implications for membrane permeability, metabolic stability, and plasma protein binding [2] [3].

Physicochemical Profiling Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) Discriminates Benzodioxole-Containing Series from Simple Phenyl Analogs

The target compound has a topological polar surface area (TPSA) of 67.85 Ų [1]. In contrast, the direct phenyl analog N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS 1210494-61-3) possesses a TPSA of approximately 41–53 Ų due to the absence of the benzodioxole oxygens . This TPSA difference of 15–27 Ų places the target compound in the intermediate polar surface area range (60–80 Ų), which is often associated with a balanced profile of oral absorption and blood-brain barrier (BBB) penetration. Compounds with TPSA < 60 Ų tend to have higher BBB permeability, while those with TPSA > 80 Ų often exhibit poor membrane permeation [2].

Drug-likeness TPSA BBB Permeability Prediction

Rotatable Bond Count and Conformational Flexibility vs. the Benzodioxole-Pyrrolidine Core Alone

The target compound contains 7 rotatable bonds [1], which is substantially higher than the 2 rotatable bonds of the simplified core intermediate 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (CAS 1082806-61-8) . This increased flexibility comes from the urea linkage and the 2-methoxyphenyl group. However, relative to the fully elaborated endothelin antagonist A-192621, which features an extended (2,6-diethylanilino)-2-oxoethyl chain and approximately 12–14 rotatable bonds, the target compound maintains a more constrained conformational space [2]. The intermediate flexibility of the target compound may offer a favorable balance between binding adaptability and reduced entropic penalty upon target engagement, compared to both the overly rigid core and the highly flexible A-192621.

Conformational Analysis Molecular Rigidity Entropic Penalty

Molecular Weight Differentiation Confirms Lead-like Properties vs. Drug-sized Endothelin Antagonists

The target compound has a molecular weight of 340.38 g/mol [1], placing it within the 'lead-like' space (MW < 350) as defined by fragment-based drug discovery guidelines [2]. By comparison, A-192621 has a molecular weight exceeding 550 g/mol, nearly double that of the target compound [3]. The lower molecular weight of the target compound makes it a more suitable starting point for lead optimization campaigns, allowing for subsequent functionalization with pharmacokinetic-modulating groups without exceeding drug-like molecular weight thresholds. Additionally, the lead-like MW profile facilitates better solubility and permeability screening outcomes in early-stage discovery [2].

Lead-likeness Fragment-based Drug Discovery Molecular Weight

Lipinski Rule-of-Five Compliance Profile Versus Simple Phenyl and Halogenated Analogs

The target compound fully complies with Lipinski's Rule of Five (Ro5) with zero violations: MW 340.38 g/mol (<500), clogP 3.79 (<5), HBD 1 (<5), and HBA 6 (<10) [1]. The o-tolyl analog (C19H20N2O3) also complies with Ro5 but has a lower TPSA (~63 vs. 67.85 Ų), which may shift its ADME profile toward higher BBB penetration . The 2-chlorophenyl analog has a higher clogP that approaches the Ro5 limit and may exceed it depending on the calculation method, potentially flagging it for poor aqueous solubility . The combination of full Ro5 compliance with intermediate TPSA and balanced HBA/HBD profile makes the target compound a more attractive starting point for oral bioavailability optimization compared to the more lipophilic chlorinated analog [1] .

Drug-likeness Lipinski Rules Oral Bioavailability Prediction

Recommended Research and Industrial Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide


Lead-like Starting Point for Endothelin Receptor Modulator Optimization

Given its structural relationship to the pyrrolidine-based endothelin antagonist series and its favorable lead-like molecular weight (340.38 g/mol) with full Lipinski Rule-of-Five compliance (0 violations), this compound is ideally suited as a starting scaffold for medicinal chemistry campaigns targeting ETA/ETB receptor modulation [1]. Its 2-methoxyphenyl carboxamide pharmacophore provides a distinct hydrogen-bonding profile (6 HBA, 1 HBD) that can be systematically varied to explore selectivity between ETA and ETB receptors, following the SAR framework established by Wu et al. [2].

Fragment-based Screening Library Component Targeting CNS-sparing Peripheral Programs

The intermediate TPSA of 67.85 Ų positions this compound in the favorable range for peripheral target engagement with reduced BBB penetration risk, making it a valuable addition to fragment-based screening libraries for programs where CNS avoidance is desired [1]. Its 7 rotatable bonds provide sufficient conformational sampling capacity while maintaining lower entropic cost than highly flexible drug-sized molecules, consistent with fragment-based lead discovery principles [3].

Building Block for Diversity-Oriented Synthesis of Benzodioxole-Containing Compound Libraries

As a fully functionalized pyrrolidine-1-carboxamide with a reactive urea linkage and a benzodioxole moiety, this compound serves as a versatile building block for diversity-oriented synthesis [1]. It can be further elaborated at the N-aryl position or the benzodioxole ring to generate compound libraries with systematically varied lipophilicity (clogP 3.79 as baseline) and polar surface area, enabling broad exploration of physicochemical space around the privileged benzodioxole-pyrrolidine core [1] [4].

Negative Control or Tool Compound for SMYD Protein Inhibitor Programs

Given the structural resemblance to the pyrrolidine carboxamide scaffold found in Epizyme's SMYD3/SMYD2 inhibitor patent series (US20200048195A1), this compound may serve as a negative control or tool compound for assays probing SMYD protein inhibition, particularly if the 2-methoxyphenyl substitution pattern proves inactive against SMYD targets while retaining favorable physicochemical properties [5].

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